1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is a chemical compound that is part of the pyrazole family, characterized by a 1H-pyrazole core structure. The trifluoromethyl group and carbonyl chloride moiety suggest that it could be a reactive intermediate or a building block for further chemical synthesis.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves the reaction of hydrazones with various reagents. For instance, trityl chloride has been used as a catalyst for the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aromatic aldehydes, leading to bis-pyrazol compounds . Similarly, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones involves oxidative cyclization using copper acetate as a catalyst . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR and X-ray diffraction. For example, the structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was established by X-ray diffraction, revealing significant conformational details . These techniques could be employed to analyze the molecular structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.
Chemical Reactions Analysis
Pyrazole compounds can participate in various chemical reactions. For instance, 1-phenyl-3-methyl-4-benzoylpyrazol-5-one has been used as a reagent for the detection and extraction of metal ions . The reactivity of the carbonyl chloride group in the target compound suggests it could be used in nucleophilic substitution reactions or as an acylating agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by substituents. For example, the conformational behavior of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one was studied using X-ray diffraction and NMR, revealing the presence of different tautomers and desmotropes . The trifluoromethyl group in the compound of interest is likely to impart unique electronic and steric properties, affecting its reactivity and physical characteristics.
Case Studies
While there are no direct case studies on 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, related compounds have been studied for their biological activities. For example, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activity, with some showing promising results . Additionally, copper(II) chloride adducts with pyrazole derivatives have been tested as anticancer drugs . These studies highlight the potential applications of pyrazole derivatives in medicinal chemistry.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- This compound is used in the synthesis of heterocyclic analogues like 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones, where it reacts with 2-pyrazolin-5-ones to form 4-heteroaroylpyrazol-5-ols. These compounds are of interest due to their detailed NMR spectroscopic investigations (Datterl, Tröstner, Kucharski, & Holzer, 2010).
Preparation of Nitrogen-heterocycles
- It has been utilized in the preparation of nitrogen-heterocycles such as 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles, indicating its versatility in forming structurally diverse compounds (Ito, Tanaka, Kakehi, Fukuyama, Osawa, & Sayo, 1983).
Catalyst in Chemical Reactions
- This compound is a crucial component in catalytic processes, like the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via tandem Knoevenagel–Michael reactions, showcasing its role in facilitating complex chemical transformations (Moosavi‐Zare, Zolfigol, Zarei, Zare, Khakyzadeh, & Hasaninejad, 2013).
Synthesis of Functionalized Pyrazoles
- Research shows its application in synthesizing pyrazoles with various functionalized substituents, demonstrating its utility in producing compounds with potential applications in material science and pharmaceuticals (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).
Formation of Complex Organic Structures
- Studies have also utilized this compound in the formation of complex organic structures, like ethyl 3-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamido)-2-cyano-3-(4-fluorophenyl)acrylate, demonstrating its role in organic synthesis and structural chemistry (Zhang, Zhang, & Liu, 2007).
Antimicrobial and Anticancer Research
- In the field of biomedical research, this compound is used in synthesizing derivatives with potential antimicrobial and anticancer properties, indicating its significance in medicinal chemistry (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Safety And Hazards
properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-12-2-3(5(7)13)4(11-12)6(8,9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKVECZQALNWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383231 | |
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
CAS RN |
126674-98-4 | |
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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